6-Hydroxy-4H-chromene-3-carbaldehyde
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Overview
Description
6-Hydroxy-4H-chromene-3-carbaldehyde is an organic compound with the molecular formula C10H8O3. It belongs to the class of chromenes, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-4H-chromene-3-carbaldehyde can be achieved through several methods. One common approach involves the condensation of salicylaldehyde with malonic acid in the presence of a catalyst, followed by cyclization to form the chromene ring . The reaction conditions typically include refluxing in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-4H-chromene-3-carbaldehyde undergoes various chemical reactions, including:
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: 6-Hydroxy-4H-chromene-3-carboxylic acid.
Reduction: 6-Hydroxy-4H-chromene-3-methanol.
Substitution: 6-Alkoxy-4H-chromene-3-carbaldehyde.
Scientific Research Applications
6-Hydroxy-4H-chromene-3-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Hydroxy-4H-chromene-3-carbaldehyde involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl group can scavenge free radicals, reducing oxidative stress in cells.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation.
Anticancer Activity: It can induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxycoumarin: Another chromene derivative with anticoagulant properties.
6-Hydroxy-2H-chromene-3-carbaldehyde: A structural isomer with similar chemical properties.
Uniqueness
6-Hydroxy-4H-chromene-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other chromene derivatives .
Properties
IUPAC Name |
6-hydroxy-4H-chromene-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c11-5-7-3-8-4-9(12)1-2-10(8)13-6-7/h1-2,4-6,12H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQORCVQVGLVTCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)O)OC=C1C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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